N~1~,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE
Overview
Description
N~1~,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE is a compound that features two 1H-1,2,4-triazole rings attached to a pentanediamide backbone. The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. Compounds containing triazole rings are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE typically involves the reaction of pentanediamide with 1H-1,2,4-triazole derivatives under specific conditions. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which efficiently forms 1,2,4-triazole rings . The reaction is usually carried out in the presence of a copper catalyst at elevated temperatures.
Industrial Production Methods
Industrial production of N1,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole rings or the pentanediamide backbone.
Substitution: The triazole rings can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole rings .
Scientific Research Applications
N~1~,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activities make it a candidate for studying antimicrobial and antifungal mechanisms.
Medicine: Its potential anticancer properties are being explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N1,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE involves its interaction with biological targets through the triazole rings. These rings can form non-covalent bonds with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit DNA synthesis in microbial cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds also contain triazole rings but differ in the position of the nitrogen atoms.
1,2,4-Triazole Derivatives: Similar to N1,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE but with different substituents on the triazole rings.
Uniqueness
N~1~,N~5~-DI(1H-1,2,4-TRIAZOL-3-YL)PENTANEDIAMIDE is unique due to its specific arrangement of triazole rings and the pentanediamide backbone, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N,N'-bis(1H-1,2,4-triazol-5-yl)pentanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N8O2/c18-6(14-8-10-4-12-16-8)2-1-3-7(19)15-9-11-5-13-17-9/h4-5H,1-3H2,(H2,10,12,14,16,18)(H2,11,13,15,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADNWMQHKBHDIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)NC(=O)CCCC(=O)NC2=NC=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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